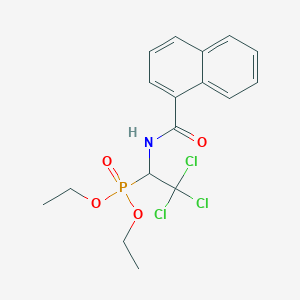
N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)-1-naphthalenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)-1-naphthalenecarboxamide is a naphthalenecarboxamide.
Scientific Research Applications
Synthesis and Characterization
N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)-1-naphthalenecarboxamide has been the subject of various studies focusing on its synthesis and characterization. For instance, the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives were explored, revealing the molecular structure and properties of compounds including naphthalene derivatives (Özer, Arslan, VanDerveer, & Külcü, 2009). Additionally, an ab initio molecular orbital study was conducted on N-ethyl-1-naphthalenecarboxamide for its complexing behavior as a fluorescent chemosensor for metal ions, highlighting its potential in chemical sensing applications (Kawakami, Miyamoto, Fukushi, Shimozaki, & Ito, 2002).
Biological Properties
There has been significant research into the biological properties of naphthalene derivatives, including studies on their antibacterial and herbicidal activities. A series of ring-substituted naphthalene-1-carboxanilides were prepared and tested for their activity against various bacterial strains and for their ability to inhibit photosynthetic electron transport, demonstrating potential pharmaceutical and agricultural applications (Goněc et al., 2013; Kos et al., 2013).
Chemical Properties and Applications
Studies have also delved into the chemical properties and potential applications of naphthalene derivatives. Research into the synthesis and optical properties of fluorescent core-trisubstituted naphthalene diimide dyes emphasized the impact of core substituents on the electronic properties of NDI chromophores, hinting at applications in the field of materials science (Röger, Ahmed, & Würthner, 2007). Furthermore, the enantioselective catabolism of napropamide chiral enantiomers in Sphingobium sp. illustrates the intricate biochemical interactions and potential for bioremediation or biochemical research (Huang et al., 2019).
properties
Product Name |
N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)-1-naphthalenecarboxamide |
|---|---|
Molecular Formula |
C17H19Cl3NO4P |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H19Cl3NO4P/c1-3-24-26(23,25-4-2)16(17(18,19)20)21-15(22)14-11-7-9-12-8-5-6-10-13(12)14/h5-11,16H,3-4H2,1-2H3,(H,21,22) |
InChI Key |
ASVZHKGQNHXEDR-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC2=CC=CC=C21)OCC |
Canonical SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC2=CC=CC=C21)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




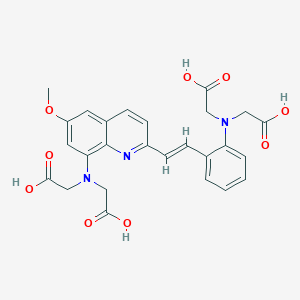
![(2S)-2-amino-6-[[(E)-3-oxoprop-1-enyl]amino]hexanoic acid](/img/structure/B1231692.png)
![[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-octadec-9-enoate](/img/structure/B1231696.png)
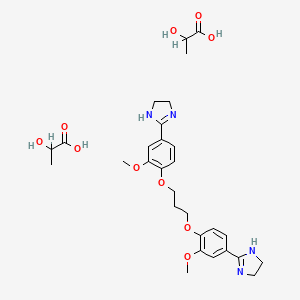
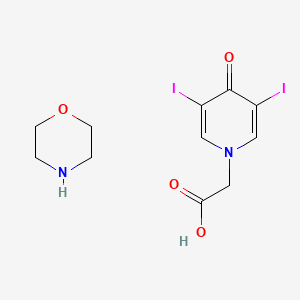
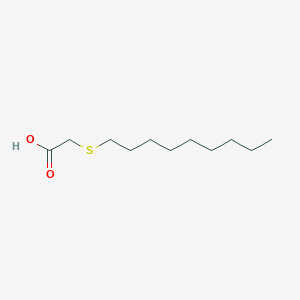
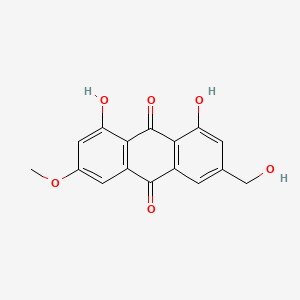

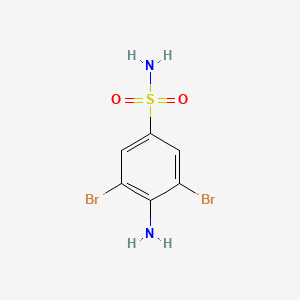

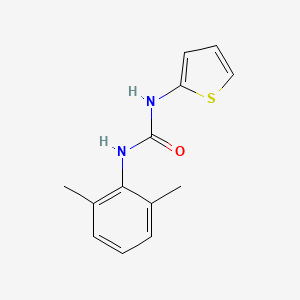
![3-chloro-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B1231711.png)
![4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester](/img/structure/B1231712.png)